molecular formula C4H4N4O2 B6186684 2-ethenyl-4-nitro-2H-1,2,3-triazole CAS No. 140862-00-6

2-ethenyl-4-nitro-2H-1,2,3-triazole

Cat. No.: B6186684
CAS No.: 140862-00-6
M. Wt: 140.10 g/mol
InChI Key: CQEKBIUMKCPDEC-UHFFFAOYSA-N
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Description

2-Ethenyl-4-nitro-2H-1,2,3-triazole is a chemical compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of triazoles, which are known for their diverse chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethenyl-4-nitro-2H-1,2,3-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 2-ethenyl-1,2,3-triazole using nitric acid or other nitrating agents. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are scaled up to accommodate higher volumes. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-4-nitro-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

2-Ethenyl-4-nitro-2H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethenyl-4-nitro-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The ethenyl group may also play a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-1,2,3-triazole: Similar in structure but lacks the ethenyl group.

    2-Ethenyl-1,2,3-triazole: Similar but without the nitro group.

    5-Nitro-1,2,4-triazole: Different triazole ring structure but similar nitro functionality.

Uniqueness

2-Ethenyl-4-nitro-2H-1,2,3-triazole is unique due to the presence of both the ethenyl and nitro groups, which confer distinct chemical and biological properties

Properties

CAS No.

140862-00-6

Molecular Formula

C4H4N4O2

Molecular Weight

140.10 g/mol

IUPAC Name

2-ethenyl-4-nitrotriazole

InChI

InChI=1S/C4H4N4O2/c1-2-7-5-3-4(6-7)8(9)10/h2-3H,1H2

InChI Key

CQEKBIUMKCPDEC-UHFFFAOYSA-N

Canonical SMILES

C=CN1N=CC(=N1)[N+](=O)[O-]

Purity

95

Origin of Product

United States

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